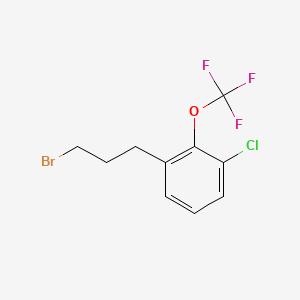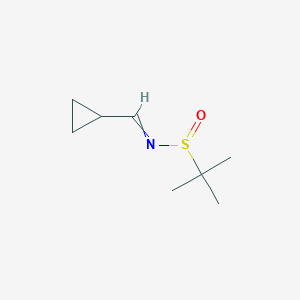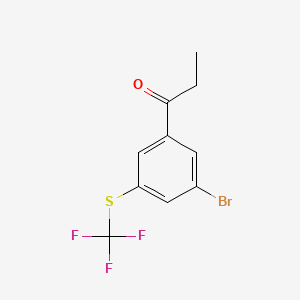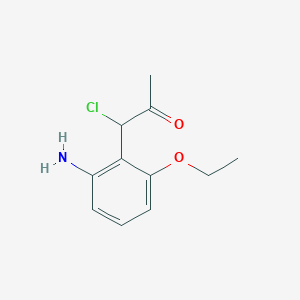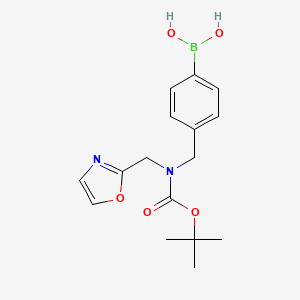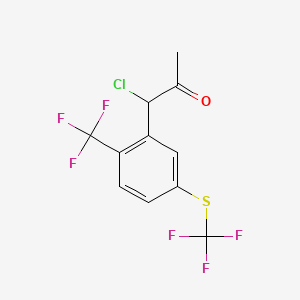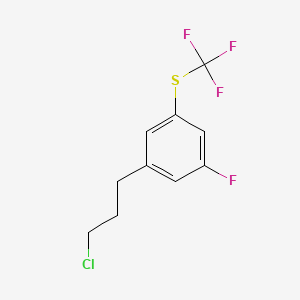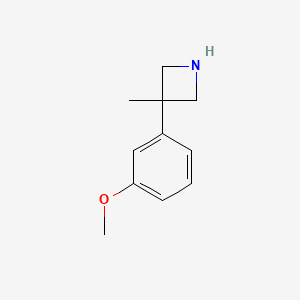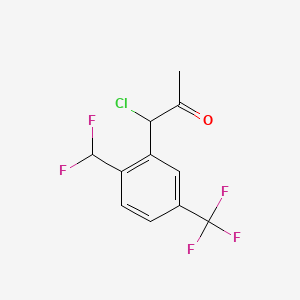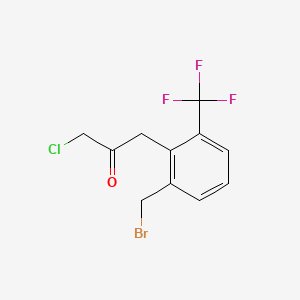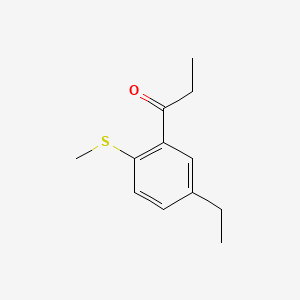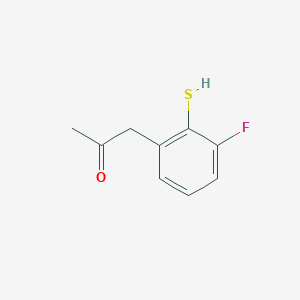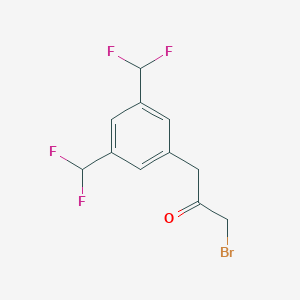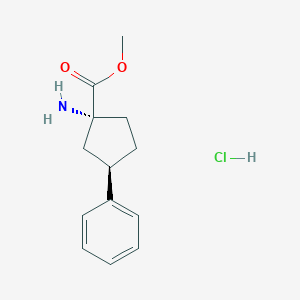
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and phenylamine.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using reagents like sodium triacetoxyborohydride.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate: The non-hydrochloride form of the compound.
Cyclopentane Derivatives: Other cyclopentane-based compounds with different substituents.
Uniqueness
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various synthetic and biological applications.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m1./s1 |
InChI Key |
DEEPSFXALOGBME-LOCPCMAASA-N |
Isomeric SMILES |
COC(=O)[C@]1(CC[C@H](C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


